molecular formula C20H19N3OS B2389493 2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536704-01-5

2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2389493
CAS No.: 536704-01-5
M. Wt: 349.45
InChI Key: UPXROKDNJBPRLN-UHFFFAOYSA-N
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Description

2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of pyrimidoindoles, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a phenyl-substituted indole with a butylthio-substituted pyrimidine derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit key enzymes or receptors involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one stands out due to its specific structural features, such as the butylthio and phenyl groups, which confer unique chemical reactivity and biological activity. These features make it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-butylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-2-3-13-25-20-22-17-15-11-7-8-12-16(15)21-18(17)19(24)23(20)14-9-5-4-6-10-14/h4-12,21H,2-3,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXROKDNJBPRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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